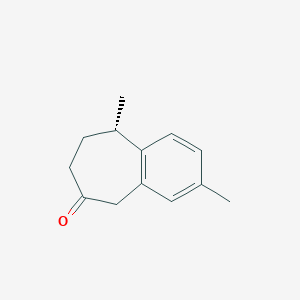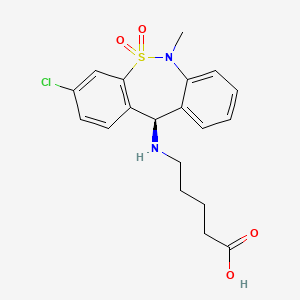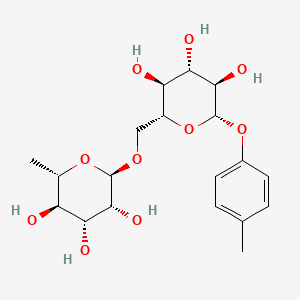
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of sesquiterpenes, which are naturally occurring hydrocarbons found in essential oils and resins of plants. The compound’s distinct structure includes a 6-oxo group and a chiral center, making it an interesting subject for synthetic and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the 6-oxo group. The reaction conditions often require precise control of temperature, pH, and reaction time to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene can be compared with other similar sesquiterpenes, such as:
Himachalene: Lacks the 6-oxo group and has different biological activities.
Cedrene: Another sesquiterpene with a distinct structure and set of properties.
Bisabolene: Known for its anti-inflammatory and antimicrobial effects.
The uniqueness of this compound lies in its specific structural features, such as the 6-oxo group and chiral center, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16O |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(9S)-3,9-dimethyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C13H16O/c1-9-3-6-13-10(2)4-5-12(14)8-11(13)7-9/h3,6-7,10H,4-5,8H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
BSKWMZKKOONLDL-JTQLQIEISA-N |
Isomerische SMILES |
C[C@H]1CCC(=O)CC2=C1C=CC(=C2)C |
Kanonische SMILES |
CC1CCC(=O)CC2=C1C=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)


![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)





